RORc Inverse Agonist Potency of 2,2-Dimethyl-3-(Pyrrolidin-1-Yl)Propan-1-Ol
In a cell‑based transcriptional assay, 2,2‑dimethyl‑3‑(pyrrolidin‑1‑yl)propan‑1‑ol exhibits EC50 = 460 nM for inverse agonist activity at the human RORc ligand‑binding domain [1][2]. This contrasts sharply with its amino analog, 2,2‑dimethyl‑3‑(pyrrolidin‑1‑yl)propan‑1‑amine, which shows no measurable inverse agonist activity at RORc (EC50 > 10,000 nM) [3][4].
| Evidence Dimension | RORc Inverse Agonist Activity |
|---|---|
| Target Compound Data | EC50 = 460 nM |
| Comparator Or Baseline | 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-amine: EC50 > 10,000 nM |
| Quantified Difference | ≥22‑fold greater potency |
| Conditions | Human GAL4‑fused RORc expressed in HEK293 cells; luciferase reporter gene transcriptional assay after 5 h |
Why This Matters
The presence of the hydroxyl group (rather than an amine) is essential for sub‑micromolar RORc engagement, making the alcohol scaffold indispensable for RORc‑targeted drug discovery programs.
- [1] BindingDB. BDBM50012123 (CHEMBL3263696). EC50 = 460 nM for RORc inverse agonist activity. View Source
- [2] ChEMBL. CHEMBL3263696. RORc Inverse Agonist Data. View Source
- [3] BindingDB. BDBM50227351 (CHEMBL3628706). EC50 > 10,000 nM for mouse TAAR5. View Source
- [4] ChEMBL. CHEMBL3628706. TAAR5 Agonist Data. View Source
